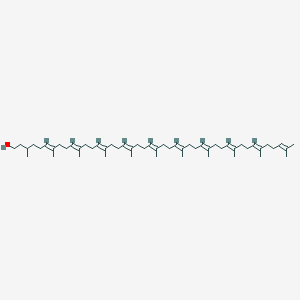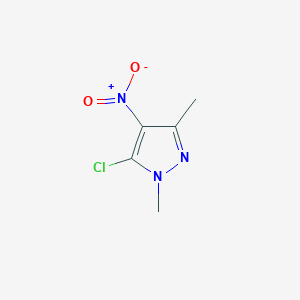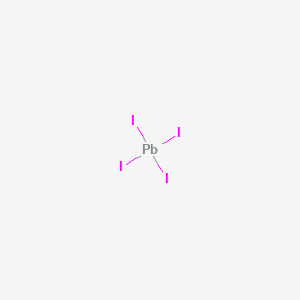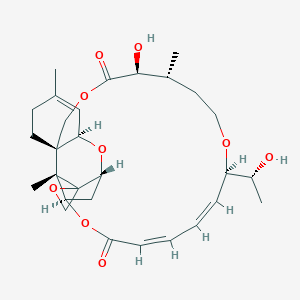
Ammonium dihydrogen arsenate
Overview
Description
Ammonium dihydrogen arsenate (ADA) is an inorganic compound with the formula (NH4)H2AsO4 . It is typically found as a white crystalline solid .
Synthesis Analysis
ADA is prepared by treating a concentrated solution of arsenic acid with ammonia, resulting in precipitation of colorless crystals of the trihydrate . The surface morphology of the as-grown specimen, which is changed as a result of cationic incorporation, was studied by scanning electron microscopy .Molecular Structure Analysis
ADA belongs to the non-centrosymmetrical point group 42m (D2d) and crystallizes in the tetragonal system in the paraelectric phase at room temperature . It undergoes an antiferroelectric phase transition at 216.1 ± 0.5 OK .Chemical Reactions Analysis
Hydrogen sulfide causes no precipitation from neutral or alkaline solutions. The precipitate is soluble in concentrated HNO3 or in ammoniacal H2O2 .Physical And Chemical Properties Analysis
The molecular weight of ADA is approximately 158.97 g/mol . It is highly soluble in water . The relative dielectric constants K11 and K33 are 85 and 22, respectively, at 25°C .Scientific Research Applications
Pharmaceutical Intermediates
Ammonium dihydrogen arsenate is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Electro-Optic Material
Ammonium dihydrogen arsenate has been considered a potential electro-optic material . It has been explored by a number of investigators for modulation purposes. Electro-optic materials have the ability to alter their optical properties in response to an electric field.
Agriculture
Historically, one of the main uses of ammonium arsenate was as an insecticide in agriculture . It was particularly effective in controlling pests on fruit and vegetable crops.
Wood Preservation
Ammonium arsenate has also been used in the wood industry for the preservation of wood . The arsenate acts as a toxicant to wood-boring insects, thereby increasing the lifespan of the wood.
Growth of Boron Nitride Nanotubes
Ammonium dihydrogen arsenate can be used in the growth of boron nitride nanotubes . Boron nitride nanotubes are a type of nanomaterial with potential applications in nanotechnology, electronics, and optics.
Enhancement of Solar Cells Performance
Ammonium dihydrogen arsenate can be used to enhance the performance of inverted polymer solar cells . This enhancement can lead to more efficient energy conversion in solar cells.
Mechanism of Action
Target of Action
Ammonium dihydrogen arsenate (ADA) is a compound that has been considered a potential electro-optic material . It has been explored by a number of investigators for modulation purposes . .
Mode of Action
It is known that ada belongs to the non-centrosymmetrical point group 42m (d2d) and crystallizes in the tetragonal system in the paraelectric phase at room temperature . It undergoes an antiferroelectric phase transition at 216.1 ± 0.5 OK .
Biochemical Pathways
Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that ada is soluble in water .
Result of Action
It is known that ada has high bandwidth performance characteristics .
Action Environment
The action of ADA can be influenced by environmental factors. For instance, ADA is very toxic to aquatic life with long-lasting effects . Therefore, the environment in which ADA is present can significantly influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
azanium;dihydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJXWNBCACAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O[As](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)H2AsO4, AsH6NO4 | |
| Record name | ammonium dihydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13462-93-6, 24719-13-9, 7784-44-3 | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), triammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), diammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065480 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium dihydrogen arsenate | |
CAS RN |
13462-93-6 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dihydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM DIHYDROGEN ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)









